molecular formula C6H12N2O2 B14487797 Ethyl N-(methylcarbamoyl)ethanimidate CAS No. 64961-43-9

Ethyl N-(methylcarbamoyl)ethanimidate

Cat. No.: B14487797
CAS No.: 64961-43-9
M. Wt: 144.17 g/mol
InChI Key: MRLVQPIFWCOQRL-UHFFFAOYSA-N
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Description

Ethyl N-(methylcarbamoyl)ethanimidate is a chemical compound with the molecular formula C6H12N2O2 It is a member of the carbamate family, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(methylcarbamoyl)ethanimidate can be synthesized through a reaction involving ethyl ethanimidate and methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

C2H5C(=NH)OEt+CH3NCOC2H5N(CH3CO)C(=NH)OEt\text{C}_2\text{H}_5\text{C}(=NH)\text{OEt} + \text{CH}_3\text{NCO} \rightarrow \text{C}_2\text{H}_5\text{N}(\text{CH}_3\text{CO})\text{C}(=NH)\text{OEt} C2​H5​C(=NH)OEt+CH3​NCO→C2​H5​N(CH3​CO)C(=NH)OEt

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(methylcarbamoyl)ethanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted carbamates and related compounds.

Scientific Research Applications

Ethyl N-(methylcarbamoyl)ethanimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which ethyl N-(methylcarbamoyl)ethanimidate exerts its effects involves the interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming stable carbamate linkages with active site residues, thereby blocking the enzyme’s activity. The pathways involved may include inhibition of acetylcholinesterase or other hydrolases, leading to altered biochemical processes.

Comparison with Similar Compounds

Ethyl N-(methylcarbamoyl)ethanimidate can be compared with other carbamate compounds such as:

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Uniqueness

What sets this compound apart is its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biochemical processes.

Properties

CAS No.

64961-43-9

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl N-(methylcarbamoyl)ethanimidate

InChI

InChI=1S/C6H12N2O2/c1-4-10-5(2)8-6(9)7-3/h4H2,1-3H3,(H,7,9)

InChI Key

MRLVQPIFWCOQRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(=O)NC)C

Origin of Product

United States

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